1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989918
InChI: InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H
SMILES:
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17989918

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C8H10BrClN2
Molecular Weight 249.53 g/mol
IUPAC Name 1-(3-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H
Standard InChI Key HSGJPGOUINSKFD-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=C(C=NC=C2)Br)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a cyclopropane ring directly bonded to a 3-bromopyridin-4-yl group and an amine functional group, which is stabilized as a hydrochloride salt. The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions . The cyclopropane ring introduces strain, influencing both stability and reactivity.

Key Structural Attributes:

  • Cyclopropane Ring: Bond angles of ~60°, contributing to high ring strain (strain energy ≈ 27 kcal/mol) .

  • Pyridine Substitution: Bromine at the 3-position directs electrophilic substitution to the 2- and 5-positions.

  • Amine Group: Protonated as a hydrochloride salt, improving aqueous solubility (solubility >50 mg/mL in water) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O): Cyclopropane protons resonate as a multiplet at δ 1.2–1.8 ppm. Pyridine protons appear as a doublet at δ 8.1 ppm (H-2/H-6) and a singlet at δ 7.9 ppm (H-5) .

  • ¹³C NMR: Cyclopropane carbons at δ 18–22 ppm; pyridine carbons at δ 122–150 ppm, with C-Br at δ 128 ppm .

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ peak observed at m/z 249.5, with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three primary steps: bromination, cyclopropanation, and amination, followed by hydrochloride salt formation .

Step 1: Bromination of Pyridine
Pyridine is brominated at the 3-position using N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl₄, reflux). Yield: 68–72% .

Step 2: Cyclopropanation
The 3-bromopyridine undergoes [2+1] cycloaddition with dichlorocarbene (generated from CHCl₃ and NaOH). Key parameters:

  • Temperature: −10°C to 0°C

  • Solvent: Dichloromethane

  • Yield: 55–60% .

Step 3: Amination and Salt Formation
The cyclopropane intermediate is aminated using ammonia in ethanol, followed by HCl treatment to yield the hydrochloride salt. Yield: 85–90% .

Industrial-Scale Production

Process Optimization:

Industrial methods employ continuous flow reactors to enhance heat dissipation and reduce side reactions .

Physicochemical Properties

Stability and Reactivity

Thermal Stability:

  • Decomposes at 215–220°C (DSC analysis) .

  • Stable under inert atmospheres (N₂ or Ar) but prone to hydrolysis in alkaline conditions (t₁/₂ = 2 h at pH 9) .

Reactivity Profile:

Reaction TypeReagents/ConditionsProductYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Arylpyridinecyclopropane amine75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, 100°CN-Alkylated derivatives65%
Acid Hydrolysis4M HCl, 24 hRing-opened pyridine derivative82%

The bromine atom facilitates cross-coupling reactions, while the cyclopropane ring undergoes strain-driven transformations .

Biological Activity and Applications

NAMPT Inhibition

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a precursor in synthesizing NAMPT inhibitors, which are explored for anticancer therapies .

Mechanism of Action:
NAMPT catalyzes NAD⁺ biosynthesis. Inhibitors deplete NAD⁺ levels, disrupting energy metabolism in cancer cells.

In Vitro Data:

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
HeLa (Cervical Cancer)0.4578
A549 (Lung Cancer)0.6265
MCF-7 (Breast Cancer)0.5172

Derivatives of this compound show 10-fold higher potency than early-generation NAMPT inhibitors .

OrganismMIC (μg/mL)
Staphylococcus aureus32
Enterococcus faecalis64

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins .

Comparative Analysis with Structural Analogues

Positional Isomer Effects

Property3-Bromo Isomer2-Bromo Isomer
C–Br Bond Length (Å)1.891.91
Cyclopropane Strain (kcal/mol)27.126.8
NAMPT IC₅₀ (μM)0.451.2

The 3-bromo isomer exhibits superior biological activity due to enhanced electronic effects on the pyridine ring .

Halogen Substitution Impact

CompoundHalogenNAMPT IC₅₀ (μM)Solubility (mg/mL)
3-Bromo derivativeBr0.4552
3-Chloro derivativeCl0.6848
3-Fluoro derivativeF1.160

Bromine’s polarizability and leaving-group ability optimize target binding and pharmacokinetics .

Future Directions and Challenges

Synthetic Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures. Asymmetric cyclopropanation using chiral catalysts (e.g., Rh₂(OAc)₄) could resolve enantiomers for targeted therapies .

  • Scale-Up Limitations: Bromine handling requires specialized equipment due to corrosion risks.

Therapeutic Opportunities

  • Combination Therapies: Co-administration with PARP inhibitors to synergize NAD⁺ depletion in resistant cancers.

  • Neurodegenerative Diseases: Exploring NAD⁺ modulation in Alzheimer’s and Parkinson’s models.

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